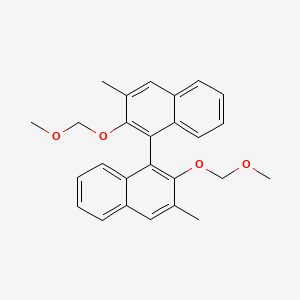
(11bR)-2,2'-Bis(methoxymethoxy)-3,3'-dimethyl-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene is a complex organic compound characterized by its unique binaphthalene structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of methoxymethoxy groups and dimethyl substitutions on the binaphthalene core contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene typically involves multi-step organic reactions. One common approach starts with the preparation of the binaphthalene core, followed by the introduction of methoxymethoxy groups and dimethyl substitutions. Key steps in the synthesis may include:
Formation of the Binaphthalene Core: This can be achieved through coupling reactions such as Suzuki or Stille coupling, using appropriate naphthalene derivatives as starting materials.
Introduction of Methoxymethoxy Groups: This step involves the protection of hydroxyl groups on the binaphthalene core using methoxymethyl chloride in the presence of a base like sodium hydride.
Dimethyl Substitution:
Industrial Production Methods
Industrial production of (1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for coupling reactions and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to remove the methoxymethoxy groups, yielding the corresponding hydroxyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the binaphthalene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Nitro or halogenated binaphthalene derivatives
Applications De Recherche Scientifique
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It acts as a ligand in asymmetric catalysis, facilitating enantioselective reactions in the synthesis of chiral compounds.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of (1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene depends on its application. In catalysis, the compound functions as a chiral ligand, coordinating to metal centers and inducing enantioselectivity in catalytic reactions. The methoxymethoxy groups and dimethyl substitutions influence the electronic and steric properties of the ligand, enhancing its effectiveness in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-2,2’-Bis(hydroxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene
- (1S)-2,2’-Bis(methoxy)-3,3’-dimethyl-1,1’-binaphthalene
- (1S)-2,2’-Bis(ethoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene
Uniqueness
(1S)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene is unique due to the presence of methoxymethoxy groups, which provide specific electronic and steric effects that are not present in similar compounds. These effects enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and catalysis.
Propriétés
Formule moléculaire |
C26H26O4 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-(methoxymethoxy)-1-[2-(methoxymethoxy)-3-methylnaphthalen-1-yl]-3-methylnaphthalene |
InChI |
InChI=1S/C26H26O4/c1-17-13-19-9-5-7-11-21(19)23(25(17)29-15-27-3)24-22-12-8-6-10-20(22)14-18(2)26(24)30-16-28-4/h5-14H,15-16H2,1-4H3 |
Clé InChI |
HCCDUVIGYCWYAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=C1OCOC)C3=C(C(=CC4=CC=CC=C43)C)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


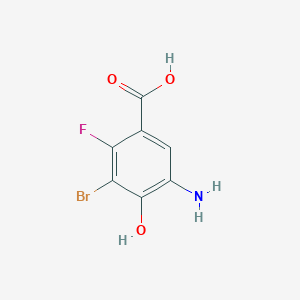

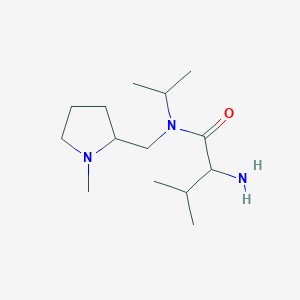



![(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole](/img/structure/B14786720.png)
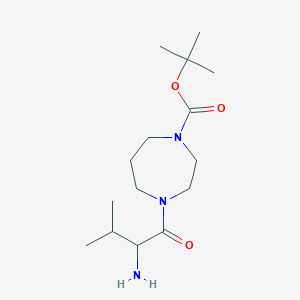
![1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)acetic acid](/img/structure/B14786748.png)
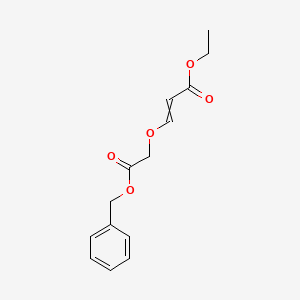

![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)
![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
